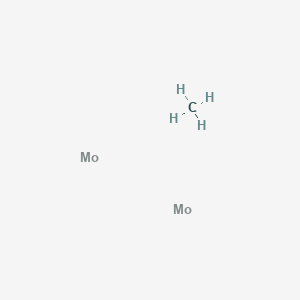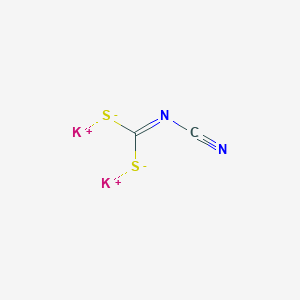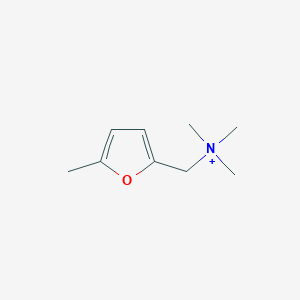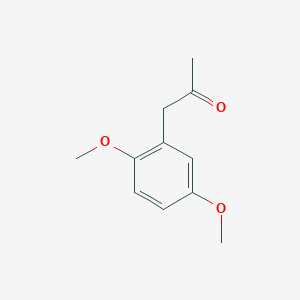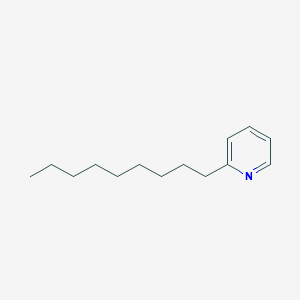
2-Nonylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nonylpyridine is a chemical compound that belongs to the pyridine family and is widely used in the field of scientific research. It is a yellowish liquid with a strong odor and is primarily used in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of 2-Nonylpyridine is not fully understood. However, it is believed to act as a ligand and form coordination complexes with metal ions. It has been shown to form complexes with copper, nickel, and zinc ions.
Efectos Bioquímicos Y Fisiológicos
2-Nonylpyridine has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. It is also used as a flavoring agent in the food industry. However, its effects on human health are not well understood, and further research is needed to determine its toxicity and potential health risks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Nonylpyridine in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is its strong odor, which can be unpleasant and may require the use of protective equipment.
Direcciones Futuras
There are several future directions for the use of 2-Nonylpyridine in scientific research. One area of interest is its potential use as a catalyst in organic synthesis. It may also have applications in the production of new materials and as a precursor in the synthesis of pharmaceuticals. Further research is needed to fully understand its mechanism of action and potential health risks.
In conclusion, 2-Nonylpyridine is a versatile compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
2-Nonylpyridine can be synthesized by the reaction of 2-chloropyridine with nonylmagnesium bromide. Another method involves the reaction of 2-methylpyridine with nonylmagnesium bromide, followed by oxidation with hydrogen peroxide. The yield of 2-Nonylpyridine in both methods is around 60-70%.
Aplicaciones Científicas De Investigación
2-Nonylpyridine is widely used in scientific research due to its diverse applications. It is used as a ligand in coordination chemistry, as a precursor in the synthesis of various compounds, and as a reagent in organic synthesis. It is also used in the production of surfactants, which are used in the formulation of detergents, emulsifiers, and dispersants.
Propiedades
Número CAS |
10523-35-0 |
|---|---|
Nombre del producto |
2-Nonylpyridine |
Fórmula molecular |
C14H23N |
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
2-nonylpyridine |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15-14/h9-10,12-13H,2-8,11H2,1H3 |
Clave InChI |
OXXAGZCRGWURQM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=CC=N1 |
SMILES canónico |
CCCCCCCCCC1=CC=CC=N1 |
Otros números CAS |
10523-35-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



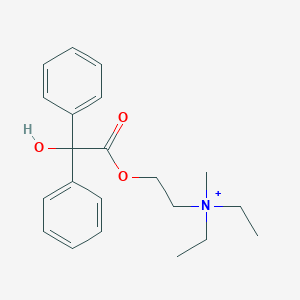
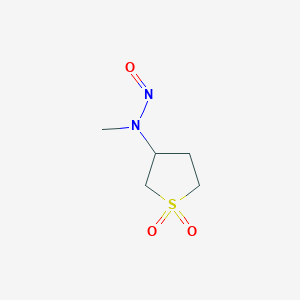
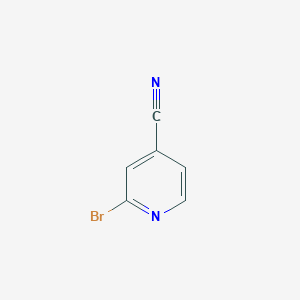
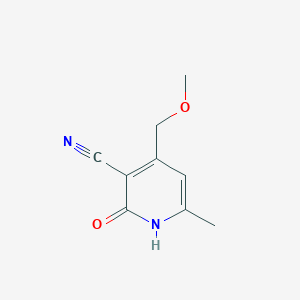
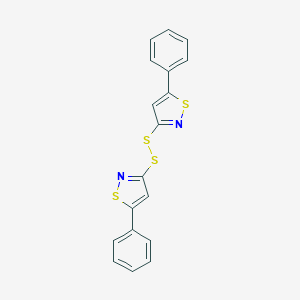

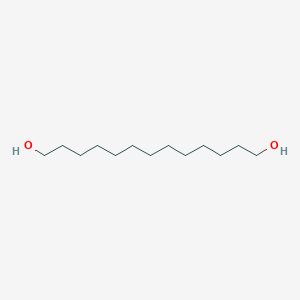
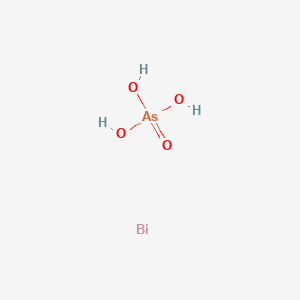
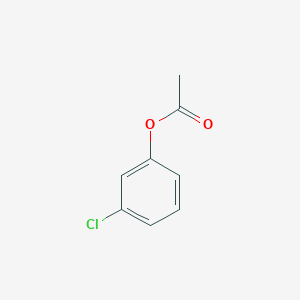
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
